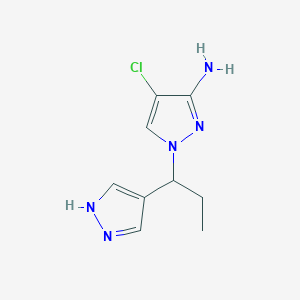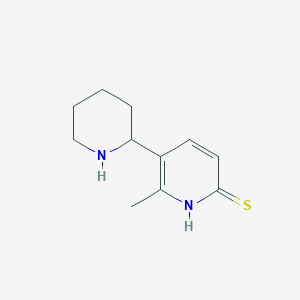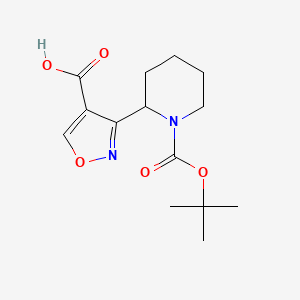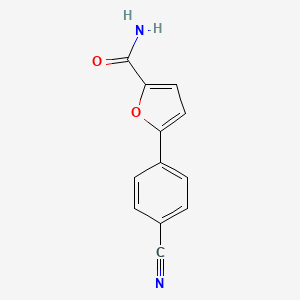
1-(1-(1H-Pyrazol-4-yl)propyl)-4-chloro-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(1H-Pirazol-4-il)propil)-4-cloro-1H-pirazola-3-amina es un compuesto heterocíclico que presenta una estructura de anillo de pirazol. Los pirazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(1-(1H-Pirazol-4-il)propil)-4-cloro-1H-pirazola-3-amina generalmente implica la reacción de 4-cloro-3-nitropirazol con 1-(1H-pirazol-4-il)propan-1-amina bajo condiciones específicas. La reacción se lleva a cabo en presencia de un solvente adecuado, como etanol, y un catalizador, como paladio sobre carbono. La mezcla se refluja durante varias horas, y el producto se purifica mediante cromatografía en columna .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1-(1H-Pirazol-4-il)propil)-4-cloro-1H-pirazola-3-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo cloro en el compuesto se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de los correspondientes ácidos carboxílicos de pirazol.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
1-(1-(1H-Pirazol-4-il)propil)-4-cloro-1H-pirazola-3-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-(1H-Pirazol-4-il)propil)-4-cloro-1H-pirazola-3-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, evitando así la unión del sustrato y la posterior catálisis. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y ejerciendo sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(1H-Pirazol-4-il)propan-1-amina
- 4-Cloro-1H-pirazola
- 1-(1H-Pirazol-4-il)etanona
Singularidad
1-(1-(1H-Pirazol-4-il)propil)-4-cloro-1H-pirazola-3-amina es único debido a su estructura de anillo de pirazol dual y la presencia de grupos funcionales cloro y amina. Esta combinación confiere una reactividad química y una actividad biológica distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C9H12ClN5 |
|---|---|
Peso molecular |
225.68 g/mol |
Nombre IUPAC |
4-chloro-1-[1-(1H-pyrazol-4-yl)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c1-2-8(6-3-12-13-4-6)15-5-7(10)9(11)14-15/h3-5,8H,2H2,1H3,(H2,11,14)(H,12,13) |
Clave InChI |
ORSZCKIUSJMNQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CNN=C1)N2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)




![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)



